molecular formula C12H17FN2O B4284390 N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B4284390
M. Wt: 224.27 g/mol
InChI Key: AKSAQRQAJKNREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as TFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFMU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Inhibition of sEH has been shown to have various beneficial effects on the cardiovascular, inflammatory, and nervous systems.

Mechanism of Action

N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits sEH by binding to its active site, preventing the enzyme from metabolizing fatty acid epoxides. This leads to an increase in the levels of these epoxides, which have been shown to have various beneficial effects on the body. For example, epoxyeicosatrienoic acids (EETs), which are metabolized by sEH, have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Biochemical and Physiological Effects:
Inhibition of sEH by N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have various biochemical and physiological effects. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to improve insulin sensitivity by increasing glucose uptake in adipose tissue and skeletal muscle. In addition, N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against cardiovascular diseases by reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potency as an sEH inhibitor. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to be more potent than other sEH inhibitors such as TPPU and AUDA. Another advantage of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea is its selectivity for sEH, which reduces the risk of off-target effects. However, one limitation of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea. One direction is the development of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea analogs with improved pharmacokinetic properties such as increased solubility and bioavailability. Another direction is the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in combination with other drugs for the treatment of various diseases. For example, N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to enhance the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Finally, the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. Inhibition of sEH by N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to reduce inflammation, improve insulin sensitivity, and protect against cardiovascular diseases. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in treating neuropathic pain and preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-tert-butyl-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-8-5-6-9(7-10(8)13)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSAQRQAJKNREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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